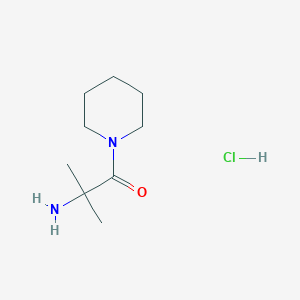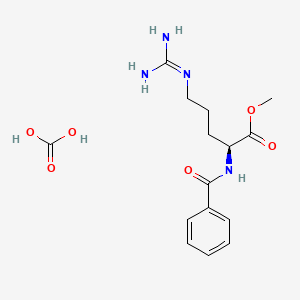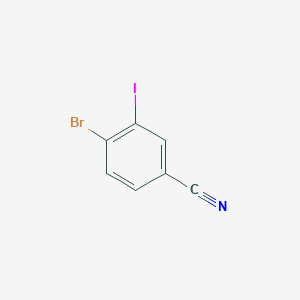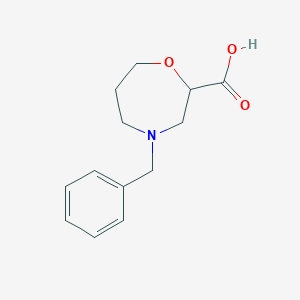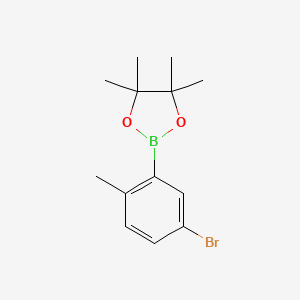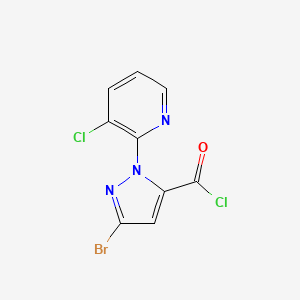![molecular formula C12H20N2O3 B1528963 Tert-Butyl-2-oxo-1,7-diazaspiro[3.5]nonan-7-carboxylat CAS No. 392331-78-1](/img/structure/B1528963.png)
Tert-Butyl-2-oxo-1,7-diazaspiro[3.5]nonan-7-carboxylat
Übersicht
Beschreibung
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It is used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors .
Synthesis Analysis
The synthesis of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can be achieved from tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate consists of a spirocyclic core, which is a common feature in many bioactive molecules .Chemical Reactions Analysis
As a reagent, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is used in the synthesis of various pharmaceutical compounds. It has been used in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors .Physical and Chemical Properties Analysis
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate has a molecular weight of 239.31 . It has a high GI absorption and is BBB permeant. It is a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Wissenschaftliche Forschungsanwendungen
Synthese von RET-Kinase-Inhibitoren
Diese Verbindung wird als Reagenz bei der Synthese von RET-Kinase-Inhibitoren verwendet, die in der Krebsforschung eine wichtige Rolle spielen, da sie bestimmte Tumorarten gezielt angreifen .
Herstellung von CDK4/6-Inhibitoren
Es wird auch bei der Herstellung von CDK4/6-Inhibitoren eingesetzt, einer Klasse von Medikamenten, die in der Krebstherapie verwendet werden, um die Cyclin-abhängigen Kinasen 4 und 6 zu hemmen .
Studien zur antimikrobiellen Aktivität
Die Verbindung war an Studien zur antimikrobiellen Aktivität beteiligt, wobei ihre Wirksamkeit mit Methoden wie der Scheibendiffusion gemessen wurde .
Wirkmechanismus
Target of Action
The primary targets of Tert-butyl 2-oxo-1,7-diazaspiro[3Similar compounds have been used in the synthesis of ret kinase inhibitors . RET kinase is a receptor tyrosine kinase that plays crucial roles in cell growth, differentiation, and survival .
Mode of Action
The exact mode of action of Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a ret kinase inhibitor, it would bind to the kinase, preventing it from phosphorylating other proteins and thus inhibiting the signal transduction pathways that lead to cell growth and survival .
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a RET kinase inhibitor, it would affect pathways involved in cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a RET kinase inhibitor, it could potentially inhibit cell growth and survival .
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) . These interactions are crucial for regulating cell cycle progression and signal transduction pathways. The nature of these interactions often involves the binding of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For example, by inhibiting CDKs, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can induce cell cycle arrest, leading to reduced cell proliferation . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific biomolecules. This compound binds to the active sites of target enzymes, such as CDKs and RTKs, inhibiting their catalytic activity . This inhibition can lead to downstream effects on various signaling pathways, including those regulating cell growth and survival. Additionally, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate may influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate remains stable for extended periods when stored properly, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The metabolism of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy balance and function.
Transport and Distribution
The transport and distribution of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression . Alternatively, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes.
Eigenschaften
IUPAC Name |
tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-9(15)13-12/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYVMJMQRLATGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726252 | |
| Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392331-78-1 | |
| Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


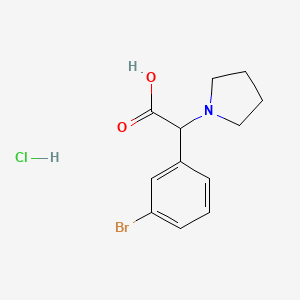
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)

